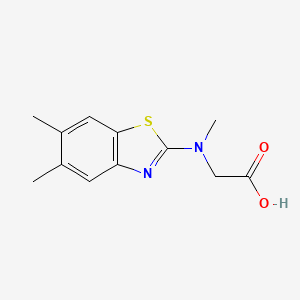

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Description

Properties

IUPAC Name |

2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-7-4-9-10(5-8(7)2)17-12(13-9)14(3)6-11(15)16/h4-5H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUYOPDFWZKBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as acetic anhydride, under acidic conditions.

Dimethylation: The benzothiazole ring is then subjected to dimethylation using methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Glycine Moiety: The final step involves the reaction of the dimethyl-substituted benzothiazole with glycine or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert solvents like tetrahydrofuran or ethanol.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are often conducted under controlled temperatures and in the presence of catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced benzothiazole derivatives

Substitution: Nitrated or halogenated benzothiazole derivatives

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine: has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe for biological imaging and as an inhibitor of specific enzymes.

Medicine: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 5,6-dimethyl substitution in the target compound enhances lipophilicity compared to methoxy-substituted analogs (e.g., 5-methoxy or 5,6-dimethoxy derivatives) . Methyl groups are electron-donating, which may stabilize the aromatic system and reduce solubility in polar solvents.

- Electronic Effects : Chlorine substituents (e.g., in benzodithiazin derivatives) increase electronegativity, which could enhance binding to electron-rich biological targets .

Heterocyclic Core Variations

- Benzothiazole vs. Benzimidazole : The benzothiazole core in the target compound differs from benzimidazole derivatives (e.g., CAS 42Z) in nitrogen placement and aromaticity. Benzimidazoles often exhibit stronger hydrogen-bonding capacity due to additional NH groups .

- Benzodithiazin vs. Benzothiazole : The benzodithiazin core (e.g., compound 2 from ) includes sulfur and nitrogen in a fused ring system, which may confer unique redox properties or metal-chelating abilities .

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is characterized by the following structural formula:

- Molecular Formula : C₁₂H₁₄N₂O₂S

- Molecular Weight : 250.32 g/mol

The compound features a benzothiazole core which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the following steps:

- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.

- Introduction of Dimethyl Groups : Achieved via Friedel-Crafts alkylation.

- Attachment of Glycine Moiety : Reaction with methylglycine derivatives to form the final product.

Antidiabetic Effects

Research indicates that derivatives of benzothiazole compounds exhibit significant antidiabetic activity. A study on related compounds demonstrated their effectiveness in lowering plasma glucose levels in non-insulin-dependent diabetes mellitus models. The mechanism was linked to the inhibition of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a crucial role in glucose metabolism .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may interact with various enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Study on Antidiabetic Activity

A notable study synthesized several benzothiazole derivatives and evaluated their antidiabetic effects. The most active compounds were found to inhibit 11beta-HSD1 effectively, suggesting that N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine may have similar properties .

| Compound | Activity | Mechanism |

|---|---|---|

| Compound 3 | Significant glucose reduction | 11beta-HSD1 inhibition |

| Compound 4 | Moderate glucose reduction | Potentially similar mechanism |

Antimicrobial Properties

Further studies are needed to explore the antimicrobial potential of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine. Preliminary results from related compounds suggest promising activity against various bacterial strains.

Q & A

Q. What are the recommended methods for synthesizing N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine, and how can reaction conditions be optimized?

Synthesis typically involves coupling reactions between substituted benzothiazole amines and activated glycine derivatives. A common approach includes:

- Step 1 : Preparation of the 5,6-dimethyl-1,3-benzothiazol-2-amine core via cyclization of 2-aminothiophenol derivatives with dimethyl-substituted carbonyl precursors under acidic conditions.

- Step 2 : N-methylation of glycine using methylating agents (e.g., methyl iodide) in the presence of a base like potassium carbonate.

- Step 3 : Coupling the benzothiazole amine with N-methylglycine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) in anhydrous DMF or THF .

Q. Optimization Strategies :

- Temperature Control : Elevated temperatures (60–80°C) improve reaction rates but may require reflux conditions.

- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) enhances coupling efficiency.

- Solvent Purity : Anhydrous solvents minimize side reactions like hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identifies proton environments (e.g., methyl groups on the benzothiazole ring at δ ~2.3–2.5 ppm, N-methyl resonance at δ ~3.0 ppm).

- 13C NMR : Confirms carbonyl (C=O) and aromatic carbon signals .

- Infrared Spectroscopy (IR) : Validates amide C=O stretching (~1650–1680 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., planarity of the benzothiazole-acetamide core, dihedral angles for substituents). Use SHELX programs for refinement .

Q. How can purification be optimized using techniques like recrystallization or column chromatography?

- Recrystallization : Dissolve crude product in hot ethanol (80% v/v) and cool gradually to 4°C. This method yields high-purity crystals, as demonstrated for analogous benzothiazole derivatives .

- Column Chromatography : Use silica gel with a gradient eluent (e.g., 5–10% methanol in dichloromethane) to separate unreacted starting materials. Monitor fractions via TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or interaction mechanisms of this compound?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

- Molecular Docking : Simulate binding to targets like kinase domains or DNA repair enzymes. Use structural data from X-ray studies (e.g., PDB entries) to validate docking poses .

- MD Simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?

- Cross-Validation : Compare experimental X-ray bond lengths/angles with DFT-optimized geometries.

- Dynamic NMR : Assess conformational flexibility (e.g., restricted rotation of N-methyl groups) that may explain discrepancies in solution vs. solid-state structures .

- SHELX Refinement : Apply TWIN and BASF commands to model disorder or twinning in crystallographic data .

Q. How can structure-activity relationship (SAR) studies explore substituent effects on biological efficacy?

- Substituent Variations : Synthesize analogs with halogen (e.g., Cl, F) or methoxy groups at the 5,6 positions. Compare IC50 values in cytotoxicity assays .

- Pharmacophore Mapping : Identify critical moieties (e.g., benzothiazole ring, N-methylglycine) using 3D-QSAR models.

- Biological Assays : Test inhibition of enzymes like topoisomerase II or antimicrobial activity against Gram-positive bacteria .

Q. What are the best practices for analyzing degradation products under varying pH and temperature conditions?

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative Stress : Treat with 3% H2O2 at room temperature.

- Analytical Methods :

- HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to separate degradation products. Monitor m/z for fragments (e.g., loss of methylglycine, m/z ~270 → 154) .

- Stability-Indicating Assays : Validate method specificity via spike recovery of stressed samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.